(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide
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Overview
Description
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide typically involves the reaction of (2Z)-3-(4-methoxyphenyl)prop-2-enethioamide with a suitable cyanating agent. One common method involves the use of potassium cyanide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines in ethanol at elevated temperatures.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine: The compound’s derivatives are explored for their potential use as pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: In the materials science industry, the compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioamide group are key functional groups that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- (2Z)-3-(4-methoxyphenyl)prop-2-enethioamide
- (2Z)-2-cyano-3-phenylprop-2-enethioamide
- (2Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide
Uniqueness: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications that are not as readily achievable with similar compounds lacking these groups.
Properties
CAS No. |
39145-31-8 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-8(3-5-10)6-9(7-12)11(13)15/h2-6H,1H3,(H2,13,15) |
InChI Key |
NSDYZWFBGUGNTC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
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